molecular formula C22H28O4 B13418312 Des-methylformate Eplerenone

Des-methylformate Eplerenone

Cat. No.: B13418312
M. Wt: 356.5 g/mol
InChI Key: PKEDSINSHNDWPK-GBVSWGERSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Des-methylformate Eplerenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxyl derivatives, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Des-methylformate Eplerenone is structurally similar to other aldosterone receptor antagonists such as Spironolactone and Canrenone . it is unique in its selective binding to the mineralocorticoid receptor with minimal affinity for progesterone and androgen receptors . This selectivity reduces the risk of side effects like gynecomastia and sexual dysfunction, which are more common with Spironolactone .

Similar Compounds

This compound’s unique properties and selective receptor binding make it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(1R,2S,10S,11S,14R,15S,17R)-2,15-dimethylspiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,5'-oxolane]-2',5-dione

InChI

InChI=1S/C22H28O4/c1-19-8-5-14(23)11-13(19)3-4-16-15-6-9-21(10-7-18(24)26-21)20(15,2)12-17-22(16,19)25-17/h11,15-17H,3-10,12H2,1-2H3/t15-,16-,17+,19-,20-,21+,22-/m0/s1

InChI Key

PKEDSINSHNDWPK-GBVSWGERSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC56CCC(=O)O6)C

Origin of Product

United States

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